Sulfosuccinimidyl linoleate sodium

Description

Contextualizing Fatty Acid Transport and Metabolism in Cellular Systems

Fatty acids are fundamental to cellular life, serving as essential components of cell membranes, efficient energy sources, and signaling molecules. annualreviews.orgwikipedia.org The transport of long-chain fatty acids across the plasma membrane is the initial and often rate-limiting step in their utilization by cells. nih.gov This process is not merely passive diffusion but is facilitated by a suite of membrane-associated proteins known as fatty acid transporters. nih.govphysiology.org

Once inside the cell, fatty acids undergo a variety of metabolic processes. wikipedia.org In catabolism, they are broken down through beta-oxidation to generate ATP, the primary energy currency of the cell. wikipedia.org In anabolism, they are used as building blocks for more complex molecules like triglycerides for energy storage and phospholipids (B1166683) for membrane construction. wikipedia.org The precise regulation of fatty acid uptake and metabolism is crucial for maintaining cellular homeostasis. physiology.org Dysregulation of these pathways has been implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. annualreviews.orgphysiology.orgnih.gov Therefore, understanding the molecular machinery of fatty acid transport is a key area of biomedical research. physiology.org

Overview of N-Hydroxysuccinimide Esters in Chemical Biology

N-Hydroxysuccinimide (NHS) esters are a class of compounds widely utilized in chemical biology for their ability to react with primary amines to form stable amide bonds. nih.govwikipedia.org This reactivity makes them excellent tools for crosslinking and labeling biomolecules such as proteins and peptides. nih.govamerigoscientific.com The general strategy involves activating a carboxylic acid with NHS, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org The resulting NHS ester is stable enough to be purified and stored, yet reactive enough to couple efficiently with amine groups under specific conditions. nih.govwikipedia.org

The versatility of NHS esters is demonstrated by their broad applications, which include:

Peptide synthesis: Linking amino acids together to form peptides. thieme-connect.com

Bioconjugation: Attaching labels like fluorescent dyes or biotin (B1667282) to proteins for detection and analysis. amerigoscientific.com

Surface functionalization: Immobilizing proteins or other biomolecules onto surfaces for applications in biosensors and biochips. amerigoscientific.com

Polymer science: Creating functional polymers with specific properties. thieme-connect.com

A significant advancement in the application of NHS esters has been the development of their sulfonated derivatives. The addition of a sulfo group to the succinimidyl ring, as seen in sulfo-NHS, imparts water solubility to the molecule. This is a critical feature for bioconjugation reactions that need to be performed in aqueous buffers, the native environment of most biological molecules. nih.gov The increased hydrophilicity of sulfonated succinimidyl esters allows for more efficient labeling of proteins and other biomolecules in solution, often with reduced non-specific binding. nih.gov

Research Significance of Sulfosuccinimidyl Linoleate (B1235992) Sodium as a Molecular Probe

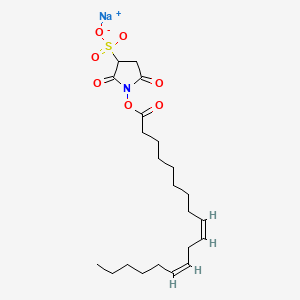

Sulfosuccinimidyl linoleate sodium is a specialized molecule that combines the properties of a fatty acid (linoleic acid) with a reactive, water-soluble sulfo-NHS ester. This unique structure makes it a valuable tool for studying fatty acid transport. The linoleate portion of the molecule mimics a natural fatty acid, allowing it to interact with and be recognized by fatty acid transport proteins on the cell surface. The reactive sulfo-NHS ester can then covalently bind to these proteins, effectively "tagging" them for identification and study.

One of the key applications of this compound is as an inhibitor of fatty acid transport. By binding to and blocking fatty acid transporters, researchers can investigate the consequences of reduced fatty acid uptake on various cellular processes. For instance, it has been used to study the role of the fatty acid translocase CD36 in the uptake of linoleate.

This compound shares a close structural and functional relationship with sulfosuccinimidyl oleate (B1233923) sodium (SSO). Both are long-chain fatty acid derivatives coupled to a sulfo-NHS ester. The primary difference lies in the fatty acid component: sulfosuccinimidyl linoleate contains linoleic acid, a polyunsaturated fatty acid, while SSO contains oleic acid, a monounsaturated fatty acid.

This subtle structural difference can be leveraged in research to probe the specificity of fatty acid transporters and their downstream signaling pathways. SSO has been extensively studied as an irreversible inhibitor of the fatty acid translocase CD36. sigmaaldrich.comsigmaaldrich.com It has been shown to block the uptake of oleate, linoleate, and stearate (B1226849) in adipocytes. Research using SSO has provided significant insights into the role of CD36-mediated fatty acid transport in various physiological and pathological conditions, including inflammation and ischemic stroke. medchemexpress.comnih.gov

The analogous nature of this compound allows for comparative studies to understand if fatty acid transporters exhibit a preference for different types of fatty acids and how this specificity might influence cellular responses.

Interactive Data Table: Comparison of this compound and Sulfosuccinimidyl Oleate Sodium

| Feature | This compound | Sulfosuccinimidyl Oleate Sodium |

| IUPAC Name | sodium;1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | sodium;1-[[(9Z)-1-oxo-9-octadecenyl]oxy]-2,5-dioxopyrrolidine-3-sulfonate |

| Molecular Formula | C22H34NNaO7S | C22H36NNaO7S |

| Molecular Weight | 479.6 g/mol | 481.58 g/mol |

| Fatty Acid Component | Linoleic Acid (Polyunsaturated) | Oleic Acid (Monounsaturated) |

| Primary Research Use | Probe for studying fatty acid transport, particularly of linoleic acid. | Irreversible inhibitor of fatty acid translocase CD36. |

Properties

Molecular Formula |

C22H34NNaO7S |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

sodium;1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C22H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h6-7,9-10,19H,2-5,8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b7-6-,10-9-; |

InChI Key |

DFEYEANFMGBQKN-NBTZWHCOSA-M |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Mechanistic Investigations of Sulfosuccinimidyl Linoleate Sodium Action

Elucidation of Molecular Targets and Binding Specificity

Interaction with Fatty Acid Translocase CD36

The primary molecular target of sulfosuccinimidyl esters of long-chain fatty acids is the fatty acid translocase CD36, also known as FAT. nih.govnih.gov CD36 is a multifunctional glycoprotein (B1211001) found on the surface of various cell types, including adipocytes (fat cells), cardiomyocytes (heart muscle cells), and macrophages. nih.govsigmaaldrich.comnih.gov It plays a crucial role in the transport of long-chain fatty acids across the cell membrane. nih.govnih.gov

SSO, being membrane-impermeable due to its charged sulfo-group, specifically interacts with the extracellular domain of CD36. sigmaaldrich.comnih.govresearchgate.net This interaction is highly specific, as SSO has been shown to have no inhibitory effect on the transport of other molecules like glucose and octanoate, a medium-chain fatty acid. nih.govprobechem.com The binding of SSO to CD36 is irreversible, leading to a lasting inhibition of the transporter's function. nih.govsigmaaldrich.com This specificity makes sulfosuccinimidyl esters of fatty acids valuable tools for studying the role of CD36 in fatty acid metabolism. nih.gov

Covalent Modification of Specific CD36 Lysine (B10760008) Residues

The inhibitory action of SSO on CD36 is due to a covalent modification of the protein. nih.govsigmaaldrich.com The N-hydroxysulfosuccinimide (NHS) ester group of SSO is highly reactive towards primary and secondary amines, such as the epsilon-amino group of lysine residues on proteins. nih.govnih.govresearchgate.net This reaction forms a stable amide bond, effectively attaching the oleate (B1233923) (or in the case of the subject compound, linoleate) fatty acid to the CD36 protein. nih.gov

Mass spectrometry studies have pinpointed a specific lysine residue, Lys-164, as the primary site of SSO modification on human CD36. nih.govsigmaaldrich.comnih.gov This residue is located within a hydrophobic pocket of the CD36 protein that is believed to be the binding site for long-chain fatty acids and other ligands like oxidized low-density lipoproteins (oxLDL). nih.govnih.gov The covalent attachment of the fatty acid from SSO to Lys-164 physically obstructs this binding pocket, thereby preventing the uptake of other fatty acids. nih.gov The functional importance of this residue is further highlighted by the fact that mutating Lys-164 to an alanine (B10760859) impairs the ability of CD36 to transport fatty acids. nih.govnih.gov

Inhibition of Cellular Fatty Acid Uptake Mechanisms

Modulation of Long-Chain Fatty Acid Internalization Pathways

This targeted inhibition of a key transporter allows for the investigation of the specific roles of CD36 in various physiological and pathological processes. For instance, by using SSO, researchers have been able to demonstrate that CD36 is a primary site of regulation for the increased fatty acid utilization that occurs in cardiac myocytes in response to stimuli like muscle contraction and insulin (B600854). nih.gov

Differential Effects on Transport of Specific Unsaturated and Saturated Fatty Acids (e.g., Linoleate (B1235992), Oleate, Stearate (B1226849), Palmitate)

Studies have shown that SSO can inhibit the uptake of a variety of long-chain fatty acids, including both unsaturated and saturated ones. Research on adipocytes demonstrated that SSO at a concentration of 200 µM blocked the uptake of oleate, linoleate, and stearate by approximately 65%. Similarly, SSO has been shown to reduce the uptake of palmitate in mouse insulinoma cells and is used to counteract the effects of palmitic acid in podocytes. zlb.de

While SSO acts as a general inhibitor of long-chain fatty acid uptake via CD36, the broader cellular transport of different fatty acids can be complex and involve multiple pathways. researchgate.net However, the available data on SSO itself does not indicate a significant differential effect on the inhibition of transport between specific common unsaturated and saturated fatty acids at the level of CD36. Its mechanism of action, which involves the covalent modification of the fatty acid binding site, suggests a broad inhibition of any fatty acid that utilizes this pocket.

Table 1: Effect of Sulfo-N-succinimidyl Oleate (SSO) on Fatty Acid Uptake

| Fatty Acid | Cell Type | Effect of SSO | Reference |

|---|---|---|---|

| Oleate | Adipocytes | ~65% inhibition of uptake at 200 µM | |

| Linoleate | Adipocytes | ~65% inhibition of uptake at 200 µM | |

| Stearate | Adipocytes | ~65% inhibition of uptake at 200 µM | |

| Palmitate | Mouse Insulinoma MIN6 Cells | Reduced uptake | |

| Palmitic Acid | Podocytes | Decreased lipid accumulation | zlb.de |

Influence on Mitochondrial Respiration and Bioenergetic Processes

Beyond its well-established role as a CD36 inhibitor, SSO has also been found to have direct effects on mitochondrial function. nih.govresearchgate.net Studies have revealed that SSO can act as a potent and irreversible inhibitor of the mitochondrial respiratory chain. nih.govmedchemexpress.commedchemexpress.com This inhibition is not limited to the oxidation of long-chain fatty acids but also affects the oxidation of other substrates that feed into the respiratory chain, such as those dependent on flavoproteins and NADH. nih.gov

Specifically, research has demonstrated that SSO has a pronounced inhibitory effect on Complex III of the mitochondrial respiratory chain, with a reported IC50 (half-maximal inhibitory concentration) of 4 µM. nih.govresearchgate.net This inhibition of the respiratory chain can lead to a decrease in the mitochondrial membrane potential. nih.govresearchgate.net These findings indicate that while SSO is a valuable tool for studying CD36 at the plasma membrane, its effects on mitochondrial respiration must be considered when interpreting data from whole-cell or in vivo experiments, as some of its metabolic effects may be independent of its action on CD36. researchgate.net For example, in diabetic rat hearts, SSO infusion was found to decrease fatty acid oxidation and increase glycolysis, demonstrating a significant impact on cellular bioenergetics. nih.govnih.gov

Inhibition of Components within the Mitochondrial Respiratory Chain

Sulfosuccinimidyl linoleate sodium, through its active component Sulfosuccinimidyl oleate (SSO), has been identified as a potent and irreversible inhibitor of the mitochondrial respiratory chain. targetmol.comnih.govbiocat.com Research has demonstrated that SSO directly targets and inhibits the enzymatic activity of the respiratory chain, with a particularly pronounced effect on Complex III (cytochrome c-ubiquinone oxidoreductase). targetmol.comnih.gov

Studies on isolated mitochondria from various rat tissues, including the liver, heart, and kidney, have shown that SSO substantially curtails the oxidation of both flavoprotein- and NADH-dependent substrates. targetmol.comnih.gov This broad inhibitory action underscores its significant disruption of the electron transport process. The half-maximal inhibitory concentration (IC50) for the inhibition of Complex III by SSO has been determined to be approximately 4 µM , highlighting its potency as a mitochondrial inhibitor. targetmol.comnih.gov This inhibition of Complex III disrupts the electron flow from ubiquinol (B23937) to cytochrome c, a critical step in the generation of the proton gradient across the inner mitochondrial membrane that drives ATP synthesis. Consequently, the generation of the mitochondrial membrane potential is also significantly diminished in the presence of SSO. targetmol.comnih.gov

The irreversible nature of this inhibition suggests a covalent modification of the components of Complex III, leading to a sustained impairment of mitochondrial respiration. targetmol.comnih.gov This direct and potent inhibition of a key component of the electron transport chain forms the foundation for the subsequent metabolic alterations observed in cells treated with this compound.

Impact on Cellular ATP Production and Metabolic Flux

While direct quantitative measurements of cellular ATP levels following treatment with this compound are not extensively detailed in the reviewed literature, the established mechanism of mitochondrial respiratory chain inhibition strongly implies a significant reduction in ATP synthesis via oxidative phosphorylation. By disrupting the electron transport chain at Complex III, the compound effectively curtails the primary engine of ATP production in most eukaryotic cells.

In response to this mitochondrial dysfunction, cells initiate compensatory metabolic shifts. Research has illuminated a significant alteration in substrate utilization and metabolic pathway activity. For instance, in the context of the diabetic heart, infusion with SSO led to a marked decrease in fatty acid oxidation rates. nih.gov This is a direct consequence of both the inhibition of the fatty acid translocase CD36 and the downstream impairment of mitochondrial respiration necessary for the beta-oxidation of fatty acids.

Concurrently, a notable shift towards glucose metabolism is observed. Studies have shown that treatment with SSO can lead to an increase in the flux through the pyruvate (B1213749) dehydrogenase (PDH) complex. nih.gov This indicates that more pyruvate, derived from glycolysis, is being directed into the mitochondria for oxidation. This metabolic reprogramming represents an attempt by the cell to compensate for the reduced energy yield from fatty acids by upregulating the oxidation of glucose.

Furthermore, treatment with SSO has been shown to have an anaplerotic effect on the Krebs cycle. nih.gov This is characterized by an increase in the levels of key cycle intermediates, such as fumarate (B1241708) and oxaloacetate. nih.gov This replenishment of the Krebs cycle intermediates can help to maintain the cycle's function for biosynthesis and to support the limited oxidative phosphorylation that may still be occurring. The following table summarizes the key metabolic shifts induced by this compound:

| Metabolic Parameter | Effect of this compound | Reference |

| Fatty Acid Oxidation | Decreased | nih.gov |

| Pyruvate Dehydrogenase (PDH) Flux | Increased | nih.gov |

| Krebs Cycle Intermediates (Fumarate, Oxaloacetate) | Increased | nih.gov |

These findings collectively demonstrate that the inhibition of the mitochondrial respiratory chain by this compound triggers a complex metabolic reprogramming, characterized by a shift away from fatty acid oxidation and towards an increased reliance on glucose metabolism and anaplerosis to sustain cellular function in the face of compromised mitochondrial ATP production.

Cellular and Molecular Responses Mediated by Sulfosuccinimidyl Linoleate Sodium

Regulation of Cellular Lipid Homeostasis and Metabolism

The compound's primary mechanism of inhibiting fatty acid uptake via the CD36 transporter directly influences how cells manage lipids, particularly in response to metabolic stress.

Prevention of Saturated Fatty Acid-Induced Intracellular Lipid Accumulation

Sulfosuccinimidyl oleate (B1233923) sodium (SSO) has demonstrated a significant ability to prevent the harmful buildup of lipids within cells, a condition often triggered by exposure to high levels of saturated fatty acids. In studies involving RAW 264.7 macrophage cells, SSO was shown to impair lipid accumulation induced by saturated fatty acids. This effect is critical, as excessive lipid storage is a hallmark of metabolic diseases.

Further research in mouse models of high-fat diet-induced obesity has reinforced these findings. Oral administration of SSO led to a remarkable 70% reduction in lipid accumulation in the liver, effectively ameliorating hepatic steatosis (fatty liver). nih.govresearchgate.net The underlying mechanism involves the inhibition of CD36 in the intestine and liver, which curtails the absorption and transport of dietary fatty acids, leading to lower plasma levels of triglycerides and free fatty acids. nih.govresearchgate.net In studies on 158N oligodendrocyte cells, SSO was notable for not inducing the cytoplasmic accumulation of lipid droplets, a contrast to other fatty acids, and it protected against cell death induced by 7-ketocholesterol. researchgate.net

Effects on Intracellular Lipid Droplet Dynamics

Intracellular lipid droplets are organelles responsible for storing neutral lipids, and their dynamics—biogenesis, growth, and breakdown—are central to cellular energy homeostasis. nih.gov By blocking the entry of fatty acids, the primary building blocks for the neutral lipids stored in these droplets, Sulfosuccinimidyl oleate sodium (SSO) directly influences these dynamics.

The reduction of hepatic lipid accumulation by 70% in SSO-treated mice indicates a profound effect on lipid droplet formation and expansion in the liver. nih.govresearchgate.net Similarly, its ability to prevent lipid buildup in macrophages suggests an inhibition of lipid droplet biogenesis in those cells under lipotoxic conditions. However, the effect can be context-dependent. In a study on normal human astrocytes, pretreatment with SSO did not prevent the formation of lipid droplets when the cells were subsequently exposed to oleic acid, suggesting that in some cell types, alternative uptake or synthesis pathways might be active. mdpi.com Generally, by limiting the substrate availability, the compound helps prevent the uncontrolled expansion of lipid droplets that is characteristic of metabolic stress. researchgate.netresearchgate.net

Modulation of Intracellular Signal Transduction Pathways

Beyond its role in lipid transport, the compound modulates key intracellular signaling pathways that govern cellular responses to metabolic and inflammatory stimuli. nih.govnih.gov

Effects on Insulin (B600854) Secretion Pathways in Pancreatic Beta-Cell Models

Pancreatic beta-cells are responsible for producing and secreting insulin to regulate blood glucose levels. mdpi.comyoutube.com The function of these cells can be impaired by chronically elevated levels of fatty acids, particularly saturated ones like palmitate, a condition known as lipotoxicity. mdpi.com

Sulfosuccinimidyl oleate sodium (SSO) has been shown to have a protective effect in this context. In studies using mouse insulinoma MIN6 cells, a model for pancreatic beta-cells, SSO prevented the changes in insulin secretion that are typically induced by palmitate. This is achieved by reducing the cellular uptake of palmitate via CD36 inhibition. By blocking the entry of excess saturated fatty acids, the compound helps preserve the normal function of the insulin secretion machinery, which involves glucose transport, ATP production, and calcium-dependent exocytosis of insulin granules. youtube.com

Interactive Table: Summary of SSO Effects on Cellular Models

| Cell Model | Key Finding | Reference |

|---|---|---|

| RAW 264.7 Macrophages | Impairs saturated fatty acid-induced lipid accumulation. | |

| Mouse Insulinoma MIN6 Cells | Prevents palmitate-induced changes in insulin secretion by reducing palmitate uptake. | |

| Mouse Model (High-Fat Diet) | Reduces hepatic lipid accumulation by 70% and improves insulin resistance. | nih.govresearchgate.net |

| 158N Oligodendrocytes | Did not induce lipid droplet accumulation; prevented 7-ketocholesterol-induced cell death. | researchgate.net |

| BV2 Microglia | Prevents LPS/IFNγ-induced upregulation of phosphorylated p38 MAPK. | medchemexpress.com |

Crosstalk with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-Mediated Signaling

Peroxisome proliferator-activated receptor gamma (PPARγ) is a transcription factor that acts as a master regulator of lipid metabolism. nih.gov It is activated by fatty acids and their derivatives. Once activated, PPARγ controls the expression of genes involved in fatty acid uptake, lipid storage, and adipogenesis. nih.govnih.gov

There is an indirect but significant interplay between Sulfosuccinimidyl oleate sodium (SSO) and the PPARγ signaling pathway. By blocking the cellular uptake of fatty acids through CD36, SSO effectively reduces the intracellular concentration of PPARγ's natural ligands. nih.gov This limitation of ligand availability can dampen the activation of PPARγ and its downstream genetic programs. For example, in chronically activated immune cells, lipid metabolism programs regulated by PPARγ are crucial for their pathogenic responses. nih.gov By restricting fatty acid entry, SSO can indirectly modulate these PPARγ-dependent processes, contributing to its anti-inflammatory and metabolism-regulating effects.

Interplay with Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades are central signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and survival. wikipedia.orgnih.gov The MAPK family includes several key pathways, such as the ERK, JNK, and p38 MAPK pathways. nih.gov

Research has identified a direct interplay between Sulfosuccinimidyl oleate sodium (SSO) and the MAPK signaling network. In a study using BV2 microglial cells, treatment with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) caused a significant increase in the phosphorylated (activated) form of p38 MAPK. medchemexpress.com Co-treatment with SSO prevented this stress-induced activation of the p38 MAPK pathway. medchemexpress.com This finding is significant because the p38 MAPK pathway is a key driver of inflammatory responses, including the production of inflammatory mediators. By inhibiting this pathway, the compound can exert potent anti-inflammatory effects. While this specific finding relates to the p38 MAPK branch, it demonstrates a clear interaction with the broader MAPK signaling system, which is often interconnected with the ERK pathway in regulating cellular fate. medchemexpress.comwikipedia.org

Influence on Inflammatory Signaling Cascades in Immune Cells (e.g., Macrophages, Microglia)

Sulfosuccinimidyl oleate sodium (SSO) has demonstrated notable anti-inflammatory effects, particularly within the central nervous system's resident immune cells, the microglia. medchemexpress.com Microglia are key mediators of neuroinflammation, and their activation is a hallmark of many neurodegenerative diseases and brain injuries. nih.gov SSO exerts its influence by binding to the CD36 receptor on the surface of microglia and infiltrating monocytes, thereby modulating downstream inflammatory pathways. medchemexpress.comnih.govmdpi.com

Table 1: Effect of Sulfosuccinimidyl Oleate Sodium (SSO) on Inflammatory Markers in BV2 Microglial Cells

| Treatment | Target Molecule | Observed Effect | Reference |

| SSO (50 μM) + LPS/IFNγ | NOS2 Expression | Significant Reduction | medchemexpress.com |

| SSO (50 μM) + LPS/IFNγ | COX-2 Expression | Significant Reduction | medchemexpress.com |

| SSO (50 μM) + LPS/IFNγ | p38 Phosphorylation | Prevention of Upregulation | medchemexpress.com |

Impact on Cellular Physiology and Processes

Modulation of Cell Viability and Proliferation in Diverse Cell Lines (e.g., Adipocytes, Immune Cells, Cancer Cells)

The impact of Sulfosuccinimidyl oleate sodium on cell viability and proliferation varies depending on the cell type and experimental conditions. As an inhibitor of the fatty acid transporter CD36, its effects are closely tied to the metabolic dependencies of different cells. nih.govnih.gov

Immune Cells: In BV2 microglial cells, SSO alone (at concentrations of 20 μM and 50 μM) does not negatively affect cellular viability. medchemexpress.com Importantly, it demonstrates a protective effect under inflammatory conditions. When BV2 cells are exposed to LPS and IFNγ, their viability is significantly reduced; however, simultaneous treatment with SSO prevents this inflammation-induced cell death. medchemexpress.com

Glial Cells: In normal human astrocytes, SSO treatment has been observed to impair cell proliferation. mdpi.com This anti-proliferative effect could be reversed by the addition of either saturated (palmitic acid) or unsaturated (oleic acid) fatty acids, highlighting the role of fatty acid uptake in astrocyte growth. mdpi.com

Cancer Cells: The role of SSO in cancer is linked to its ability to inhibit lipid transport, a process crucial for the rapid growth and proliferation of tumor cells. nih.gov Studies have shown that SSO can delay tumor progression. nih.gov In HepG2 liver cancer cells, SSO's effect on viability has been utilized to determine its IC50 (the concentration at which it inhibits 50% of cell growth), a standard measure in pharmacological studies. researchgate.net

Adipocytes and Hepatic Cells: By inhibiting CD36, SSO reduces the uptake of fatty acids in adipocytes and the intestine. nih.govnih.gov This mechanism has been shown to be effective in treating high-fat diet-induced obesity and metabolic syndrome in mice. nih.gov SSO treatment leads to reduced lipid accumulation in the liver, improving conditions like hepatic steatosis without causing liver injury. nih.gov

Table 2: Summary of Sulfosuccinimidyl Oleate Sodium (SSO) Effects on Cell Viability and Proliferation

| Cell Line/Type | Experimental Context | Effect on Viability/Proliferation | Reference |

| BV2 Microglia | Basal (SSO alone) | No alteration in viability | medchemexpress.com |

| BV2 Microglia | Inflammatory (LPS+IFNγ) | Prevents reduction in viability | medchemexpress.com |

| Normal Human Astrocytes | Basal (SSO alone) | Impairs cell proliferation | mdpi.com |

| HepG2 (Liver Cancer) | Basal (SSO alone) | Dose-dependent inhibition of cell growth | researchgate.net |

| Tumor Cells | General | Delays tumor progression | nih.gov |

Role in Ferroptosis Induction and Regulation via Lipid Metabolism Modulation

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, particularly on membrane phospholipids (B1166683) containing polyunsaturated fatty acids (PUFAs). nih.govnih.gov The modulation of lipid metabolism is central to determining a cell's sensitivity or resistance to ferroptosis. sci-hub.seelsevierpure.com

The "linoleate" component of Sulfosuccinimidyl linoleate (B1235992) sodium is a PUFA, which is a primary substrate for the lipid peroxidation that drives ferroptosis. nih.gov Research has shown that increasing the cellular concentration of certain PUFAs, such as conjugated linoleates, can act as a direct inducer of ferroptosis in various cancer cells by promoting lipid peroxidation. lipotype.com

Sulfosuccinimidyl linoleate sodium's mechanism of action, likely mirroring that of SSO, is the inhibition of the CD36 fatty acid transporter. nih.govnih.gov CD36 facilitates the uptake of long-chain fatty acids, including PUFAs, from the extracellular environment. nih.gov By inhibiting this transporter, the compound can alter the intracellular lipid composition, which is a critical determinant of ferroptosis sensitivity. nih.gov

Therefore, this compound could have a dual and context-dependent role in regulating ferroptosis:

Inhibition of Ferroptosis: By blocking the CD36-mediated uptake of various fatty acids, the compound could limit the intracellular pool of PUFAs available for peroxidation. This would theoretically protect cells from ferroptotic stimuli that rely on an abundance of these substrates.

Induction of Ferroptosis: Conversely, the compound itself is a linoleate ester. While designed to be membrane-impermeable, its interaction with and modification of CD36 nih.gov or potential breakdown could influence the lipid profile at the plasma membrane. If the linoleate moiety becomes available, it could contribute to the pool of peroxidizable lipids, potentially sensitizing cells to ferroptosis. This is supported by findings that direct exposure to specific linoleic acids can trigger this cell death pathway. lipotype.com

The ultimate effect on ferroptosis would likely depend on the balance between the inhibition of general fatty acid uptake and the specific contribution of the linoleate component to the cellular lipidome.

Table 3: Key Molecules in Lipid Metabolism and Ferroptosis Regulation

| Molecule/Pathway | Role in Lipid Metabolism | Implication for Ferroptosis | Reference |

| Polyunsaturated Fatty Acids (PUFAs) | Building blocks of membrane phospholipids | Primary substrates for lipid peroxidation, promoting ferroptosis | nih.govnih.gov |

| Monounsaturated Fatty Acids (MUFAs) | Component of membrane lipids | Inhibit ferroptosis by displacing PUFAs from membranes | sci-hub.se |

| CD36 | Transporter for long-chain fatty acid uptake | Modulates intracellular fatty acid pool, influencing PUFA availability for peroxidation | nih.govnih.gov |

| Acyl-CoA Synthetase Long-Chain Family (ACSL) | Activates fatty acids for metabolic processes | Certain isoforms (e.g., ACSL4) are crucial for incorporating PUFAs into lipids, sensitizing cells to ferroptosis | nih.gov |

| Glutathione Peroxidase 4 (GPX4) | Antioxidant enzyme | Detoxifies lipid peroxides, acting as a key inhibitor of ferroptosis | nih.govlipotype.com |

Synthetic Strategies and Chemical Biology Applications of Sulfosuccinimidyl Linoleate Sodium and Derivatives

Methodologies for Synthesis of Sulfosuccinimidyl Esters of Fatty Acids

The creation of sulfosuccinimidyl esters from fatty acids is a cornerstone of bioconjugate chemistry, enabling the linkage of lipid molecules to various substrates.

Reaction Mechanisms for N-Hydroxysuccinimide Ester Formation

The fundamental approach for synthesizing N-Hydroxysuccinimide (NHS) esters involves the activation of a carboxylic acid, such as a fatty acid, to make it susceptible to nucleophilic attack by the hydroxyl group of NHS. wikipedia.org This process is typically not spontaneous and requires a coupling agent to facilitate the reaction.

The most common method employs carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in an anhydrous organic solvent. wikipedia.org The reaction proceeds through the following general steps:

Activation of Carboxylic Acid : The carbodiimide (B86325) reacts with the carboxyl group of the fatty acid to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by NHS : The N-hydroxysuccinimide then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate.

Ester Formation and Byproduct Release : This attack results in the formation of the stable NHS ester and the release of a dicyclohexylurea (DCU) or an EDC-related urea (B33335) byproduct. researchgate.net The NHS ester is significantly more stable than the O-acylisourea intermediate, allowing for its isolation, purification, and storage. wikipedia.org

An alternative, carbodiimide-free method involves the use of triphenylphosphine (B44618) (PPh3) and iodine (I2) in the presence of a base like triethylamine. This system activates the carboxylic acid, allowing for its subsequent reaction with N-hydroxysuccinimide. organic-chemistry.org These NHS esters are valuable because they readily react with primary aliphatic amines to form stable amide bonds, releasing NHS as a leaving group. glenresearch.com

Optimization of Reaction Conditions for Sulfonated Derivatives

The synthesis of sulfonated derivatives, such as Sulfosuccinimidyl Linoleate (B1235992) Sodium, introduces a significant challenge: the mutual insolubility of the reactants. The fatty acid (e.g., linoleic acid) is hydrophobic and soluble in organic solvents, whereas the N-hydroxysulfosuccinimide sodium salt (sulfo-NHS) is a salt and is generally insoluble in these solvents. acs.org

Optimization of the reaction conditions is therefore critical. A key strategy is the selection of an appropriate solvent that can dissolve both reactants to a sufficient degree. Dimethylformamide (DMF) has been successfully used for this purpose. nih.gov A documented synthesis of Sulfosuccinimidyl Oleate (B1233923) (SSO), a close analog, provides a clear protocol. In this procedure, oleic acid, N-hydroxysulfosuccinimide sodium salt, and the coupling agent dicyclohexylcarbodiimide (DCC) are dissolved in DMF. nih.gov The reaction is allowed to proceed overnight at room temperature, followed by stirring at a lower temperature to facilitate precipitation of the urea byproduct. nih.gov

The crucial role of water content and pH has also been noted in related sulfonylation and NHS-ester coupling reactions. researchgate.netnih.gov For instance, in the fluorescent labeling of RNA using NHS esters, the buffer composition, pH, and concentration of organic co-solvents like DMSO were found to significantly impact the reaction yield. nih.govnih.gov While direct hydrolysis of the NHS ester is a competing reaction, optimizing the pH (typically between 7.0 and 9.0) and reactant concentrations can favor the desired conjugation. glenresearch.comnih.gov

| Parameter | Condition | Rationale |

| Solvent | Dimethylformamide (DMF) | Solubilizes both the hydrophobic fatty acid and the hydrophilic sulfo-NHS salt. nih.gov |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to facilitate ester formation. nih.gov |

| Temperature | Room Temperature, then 4°C | Allows the reaction to proceed and then aids in the precipitation of the dicyclohexylurea byproduct. nih.gov |

| pH | 7.0 - 9.0 (for aqueous coupling) | Balances the nucleophilicity of the amine with the stability of the NHS ester, minimizing hydrolysis. glenresearch.comnih.gov |

Design and Synthesis of Analogs and Related Derivatives

The core structure of sulfosuccinimidyl fatty acid esters can be readily modified to create a range of analogs and functional probes for diverse research applications.

Chemical Synthesis of Sulfosuccinimidyl Oleate and Sulfosuccinimidyl Palmitate

The synthesis of specific analogs like Sulfosuccinimidyl Oleate (SSO) and Sulfosuccinimidyl Palmitate (SSP) follows the general methodology established for sulfonated NHS esters. The identity of the final product is determined by the choice of the initial fatty acid.

Sulfosuccinimidyl Oleate (SSO) : This compound is synthesized by reacting oleic acid with N-hydroxysulfosuccinimide sodium salt in the presence of a coupling agent like DCC in a DMF solvent. nih.gov The resulting product is an irreversible inhibitor of the fatty acid translocase CD36. sigmaaldrich.com

Sulfosuccinimidyl Palmitate (SSP) : Similarly, SSP is synthesized using palmitic acid as the starting material. This saturated analog has also been instrumental in studying the role of the FAT/CD36 transporter in cellular fatty acid uptake, for example, in cardiac myocytes. nih.gov

The general synthetic scheme remains consistent, highlighting the modularity of this chemical approach. The final product is typically precipitated from the reaction mixture using a non-polar solvent like ethyl acetate (B1210297) and then filtered and dried. nih.gov

Development of Functionalized Probes for Research (e.g., Fluorescent or Biotinylated Conjugates)

To visualize and track the movement and interactions of fatty acids in biological systems, they are often conjugated to reporter molecules such as fluorophores or biotin (B1667282).

Fluorescent Probes : Fluorescent fatty acid analogs are powerful tools for studying cellular membranes and lipid metabolism. thermofisher.com They are typically synthesized by linking a fatty acid to a fluorescent dye, such as BODIPY, nitrobenzoxadiazole (NBD), or pyrene. thermofisher.com The synthesis can involve creating an NHS ester of the fatty acid and subsequently reacting it with an amine-functionalized fluorophore. Alternatively, a carboxylic acid-functionalized dye can be activated as an NHS ester and reacted with an amino-fatty acid. These probes allow researchers to monitor processes like membrane fluidity and lipid trafficking in live cells. nih.govchemrxiv.org

Biotinylated Conjugates : Biotin is a common affinity tag used in molecular biology for purification and detection. Biotin can be linked to fatty acids to create probes for studying protein-lipid interactions. The synthesis of biotinylated fatty acids can leverage the same NHS ester chemistry. For instance, an amine-containing linker can be attached to biotin, which is then reacted with the NHS ester of a fatty acid. These probes are crucial in "hijacking" biosynthetic pathways to investigate enzyme mechanisms and protein-protein interactions, as seen in studies of the interface between biotin and fatty acid biosynthesis. nih.goved.ac.ukacs.org

Advanced Analytical Methodologies for Characterization and Quantification

The purity and concentration of Sulfosuccinimidyl Linoleate Sodium and its derivatives must be rigorously confirmed using advanced analytical techniques. These methods are essential for ensuring the reliability of research findings obtained using these compounds.

The characterization and quantification of these esters can be approached from two angles: analyzing the intact ester or measuring the N-hydroxysuccinimide (or sulfo-NHS) released upon hydrolysis. rsc.org A variety of chromatographic and spectrometric methods are employed.

| Analytical Technique | Analyte | Purpose | Key Findings & Details |

| Nuclear Magnetic Resonance (NMR) | Intact Ester | Characterization (Structural Confirmation & Purity) | Used to confirm the chemical structure and determine the purity of synthesized Sulfosuccinimidyl Oleate (SSO), which was found to be greater than 99%. nih.gov |

| Hydrophilic Interaction Chromatography (HILIC) | NHS / sulfo-NHS | Quantification (Purity & Degradation) | A robust method for separating and quantifying the highly polar NHS and sulfo-NHS molecules, which are byproducts of hydrolysis. It can be used to assess the purity of stored NHS esters and monitor their degradation. Detection limits are around 1 mg L⁻¹. rsc.org |

| Supercritical Fluid Chromatography (SFC) / Tandem MS | Fatty Acid Esters | Characterization (Profiling) | An effective, high-throughput method for the detailed characterization and profiling of various fatty acid esters, offering high-resolution separation in a shorter time compared to conventional HPLC. nih.gov |

| Gas Chromatography (GC) / Tandem MS | Fatty Acid Esters (as derivatives) | Quantification (Trace-level) | A highly sensitive and specific method for quantifying fatty acid esters in complex matrices. The sample often requires derivatization. Multiple Reaction Monitoring (MRM) mode enhances selectivity. dtu.dk |

These methods provide a comprehensive toolkit for researchers to ensure the quality and integrity of their fatty acid ester probes, from initial synthesis to final application.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity and confirming the identity of this compound. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, which is intended for specific biochemical applications, ensuring high purity is critical to avoid interference from precursors like linoleic acid or byproducts from the synthesis.

The identity of the compound is verified by comparing its retention time—the time it takes for the compound to travel through the column—with that of a certified reference standard. Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For research-grade reagents, purities are often expected to be exceptionally high, with some suppliers of analogous compounds like sulfosuccinimidyl oleate sodium reporting purity levels of 100.00% as determined by HPLC. selleckchem.com

Reverse-phase HPLC is the most common mode used for this type of analysis. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. The nonpolar linoleate tail of the molecule interacts strongly with the stationary phase, leading to its retention, while the polar sulfosuccinimidyl head group enhances its solubility in the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure a sharp peak shape and efficient elution.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 214 nm and 260 nm |

| Injection Volume | 10 µL |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound, ensuring that the correct arrangement of atoms and functional groups is present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used for unambiguous structural assignment.

¹H NMR spectra would confirm the presence of all proton-containing groups: the multiple olefinic protons of the linoleate chain, the allylic protons, the long chain of methylene (B1212753) (-(CH₂)n-) groups, the terminal methyl group, the diastereotopic protons of the succinimide (B58015) ring, and the characteristic methine proton adjacent to the sulfonate group.

¹³C NMR spectra would identify all unique carbon atoms, including the carboxyl and carbonyl carbons of the ester and imide groups, the olefinic carbons, and the carbons of the aliphatic chain and succinimide ring.

2D NMR techniques are used to piece the structure together. For instance, COSY (Correlation Spectroscopy) would show correlations between adjacent protons, helping to trace the connectivity through the linoleate chain. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the linoleate fatty acid to the sulfosuccinimidyl headgroup across the ester linkage.

Table 2: Predicted NMR Chemical Shifts for Key Structural Moieties

| Moiety | Technique | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Olefinic Protons (-CH=CH-) | ¹H NMR | 5.30 - 5.45 |

| Succinimide Protons (-CH₂-CH-) | ¹H NMR | 2.80 - 3.50 |

| Ester-adjacent Methylene (-CH₂-COO-) | ¹H NMR | ~2.50 |

| Olefinic Carbons (-CH=CH-) | ¹³C NMR | 127 - 131 |

| Ester Carbonyl (-COO-) | ¹³C NMR | ~170 |

| Imide Carbonyls (-C(O)NC(O)-) | ¹³C NMR | ~171 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), often utilizing a Time-of-Flight (TOF) analyzer, can measure the mass of the parent ion with very high accuracy. This allows for the determination of the elemental composition, confirming the molecular formula of this compound (C₂₂H₃₄NNaO₇S).

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure. The parent ion is selected and fragmented, and the masses of the resulting fragment ions are analyzed. nih.gov This fragmentation pattern provides a "fingerprint" of the molecule. For this compound, characteristic fragmentation would include the neutral loss of the sulfosuccinimide group or cleavage at the ester linkage, yielding ions corresponding to the linoleate acylium ion. nih.gov When using electrospray ionization (ESI), particularly with sodium salts, the formation of sodium cluster ions can sometimes complicate the spectra, requiring careful interpretation. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₃₄NNaO₇S |

| Calculated Monoisotopic Mass | 479.1954 g/mol |

| Observed Ion (HRMS) | [M-Na+2H]⁺, [M+H]⁺, [M+Na]⁺ |

| MS/MS Fragmentation | Cleavage of the N-O bond of the succinimide ester |

| Key Fragment Ion | Linoleoyl ion (m/z ~263.23) |

Research Paradigms and Experimental Models Utilizing Sulfosuccinimidyl Linoleate Sodium

In Vitro Cellular Models for Mechanistic Studies

The membrane-impermeable nature of these compounds, conferred by the sulfonate group, makes them particularly suitable for targeting extracellular domains of membrane proteins like CD36, ensuring that their effects are localized to the process of fatty acid transport across the plasma membrane. nih.govnih.gov

Adipocyte cell cultures are fundamental models for studying energy storage and metabolism. Sulfosuccinimidyl derivatives of long-chain fatty acids have been instrumental in elucidating the mechanisms of fatty acid transport in these cells. In studies using isolated rat adipocytes, these inhibitors were shown to covalently react with plasma membrane proteins and significantly inhibit the transport of fatty acids by approximately 70%. nih.gov This inhibition was specific to fatty acid transport, as the transport of glucose remained unaffected. nih.gov Through these labeling studies, an 85-kDa protein was identified as a key component of the fatty acid transport machinery, which was later confirmed to be CD36. nih.gov

Table 1: Application of Sulfosuccinimidyl Oleate (B1233923) (SSO) in Adipocyte Research

| Cell System | Compound Concentration | Key Finding | Reference |

| Isolated Rat Adipocytes | Not specified | Inhibited fatty acid transport by ~70%. nih.gov | nih.gov |

| Adipocytes | 200 µM | Blocked uptake of oleate, linoleate (B1235992), or stearate (B1226849) by ~65%. abcam.combiomol.com | abcam.combiomol.com |

| Isolated Rat Adipocytes | Not specified | Labeled an 85-kDa plasma membrane protein (CD36) involved in fatty acid transport. nih.gov | nih.gov |

The function of pancreatic beta-cells is intricately linked to lipid metabolism. While acute exposure to fatty acids can enhance glucose-stimulated insulin (B600854) secretion (GSIS), chronic exposure can lead to cellular dysfunction and apoptosis, a phenomenon known as glucolipotoxicity. nih.gov Sulfosuccinimidyl oleate (SSO) has been used in models like the mouse insulinoma MIN6 cell line to probe the role of the fatty acid translocase CD36 in these processes. abcam.combiomol.com Research has shown that CD36 is present on insulin-containing granules in human pancreatic β-cells and plays a role in how fatty acids affect insulin secretion. By using SSO to block the uptake of fatty acids such as palmitate, researchers can prevent the subsequent pathological changes in insulin secretion, demonstrating the critical role of CD36-mediated fatty acid transport in beta-cell function. abcam.combiomol.com

Table 2: Use of Sulfosuccinimidyl Oleate (SSO) in Pancreatic Cell Models

| Cell Model | Application | Outcome | Reference |

| Mouse Insulinoma MIN6 Cells | Inhibition of palmitate uptake | Prevents palmitate-induced alterations in insulin secretion. abcam.combiomol.com | abcam.combiomol.com |

| Human Pancreatic β-cells | Mechanistic studies | Demonstrated that the target, CD36, is localized on insulin-containing granules and mediates fatty acid effects on insulin secretion. |

Immunometabolism is a growing field that explores the interplay between metabolic processes and the immune system. Macrophages and microglia, key immune cells, are significantly influenced by fatty acid metabolism. SSO has been employed in macrophage and microglial cell lines to investigate these connections. In RAW 264.7 macrophages, SSO has been shown to impede lipid accumulation and inflammation induced by saturated fatty acids. abcam.combiomol.com In studies with BV2 microglial cells, SSO demonstrated a protective effect against inflammation triggered by lipopolysaccharide (LPS) and interferon-gamma (IFNγ). medchemexpress.com Specifically, SSO treatment significantly lowered the expression of the inflammatory enzymes nitric oxide synthase 2 (NOS2) and cyclooxygenase-2 (COX-2) and prevented the activation of the p38 signaling pathway, a key cascade in the inflammatory response. medchemexpress.com

Table 3: Sulfosuccinimidyl Oleate (SSO) in Immunometabolism Research

| Cell Line | Experimental Condition | Key Findings | Reference |

| RAW 264.7 Macrophages | Saturated fatty acid exposure | Impaired lipid accumulation and inflammation. abcam.combiomol.com | abcam.combiomol.com |

| BV2 Microglial Cells | LPS+IFNγ stimulation | Reduced expression of NOS2 and COX-2. medchemexpress.com | medchemexpress.com |

| BV2 Microglial Cells | LPS+IFNγ stimulation | Prevented phosphorylation of p38. medchemexpress.com | medchemexpress.com |

| BV2 Microglial Cells | Control | Did not alter cell viability when used alone. medchemexpress.com | medchemexpress.com |

Altered cellular metabolism is a recognized hallmark of cancer, presenting unique vulnerabilities that can be targeted for therapy. nih.gov Many cancer cells exhibit an increased reliance on fatty acid uptake and metabolism to fuel their rapid growth and proliferation. The CD36 inhibitor sulfosuccinimidyl oleate is being actively investigated as a tool to exploit this metabolic dependency. researchgate.net In models of oral squamous carcinoma cells (OSCCs), research is underway to determine how SSO affects cancer cell proliferation and apoptosis. researchgate.net These studies also explore the immunomodulatory effects of inhibiting fatty acid uptake, such as whether SSO-treated cancer cells can provoke a more robust T-cell response. researchgate.net Preclinical studies have indicated that CD36 inhibitors can suppress the growth of various cancers, highlighting the therapeutic potential of targeting this metabolic pathway. researchgate.net

Table 4: Investigating Sulfosuccinimidyl Oleate (SSO) in Cancer Cell Lines

| Cell Line | Area of Investigation | Purpose | Reference |

| Oral Squamous Carcinoma Cells (OSCCs) | Proliferation and Apoptosis | To assess the direct anti-tumor effects of inhibiting fatty acid uptake. researchgate.net | researchgate.net |

| Oral Squamous Carcinoma Cells (OSCCs) | Immunomodulation | To determine if SSO treatment can enhance anti-tumor T cell responses. researchgate.net | researchgate.net |

While the receptor CD36 is implicated in the perception of fatty acids, sometimes referred to as "fat taste," the direct application of sulfosuccinimidyl linoleate sodium in specialized taste cell models is not extensively documented in current research literature. Taste transduction for the five basic tastes—sweet, sour, salty, bitter, and umami—involves a variety of specific ion channels and G-protein-coupled receptors. nih.govnih.gov Given that SSO is a specific inhibitor of CD36, its potential use in sensory transduction studies would be to selectively block this receptor to clarify its precise role in the chemosensory detection of lipids by taste cells on the tongue. This remains a plausible but less explored area for its application.

Application in Functional Biochemical Assays and Proteomic Studies

Beyond its use in cellular models, sulfosuccinimidyl oleate is a valuable reagent in functional biochemical assays and proteomic studies aimed at identifying and characterizing proteins involved in lipid metabolism. biomol.com Its ability to form a covalent bond with its target protein makes it an excellent tool for affinity labeling. nih.gov

Early research successfully used sulfosuccinimidyl derivatives of fatty acids to label and identify the 85-kDa CD36 protein from adipocyte membranes as the primary fatty acid transporter. nih.gov More advanced proteomic techniques, such as mass spectrometry, have been used to further dissect this interaction. These studies have pinpointed the exact binding site of SSO on the CD36 protein, identifying lysine (B10760008) 164 as the critical amino acid residue that SSO targets. nih.govnih.gov This level of molecular detail is crucial for understanding the mechanism of inhibition and the structure of the fatty acid-binding pocket on CD36. These findings also revealed that the binding site for fatty acids overlaps with that for other ligands like oxidized LDL, suggesting a competitive interaction. nih.govnih.gov

Table 5: Biochemical and Proteomic Applications of Sulfosuccinimidyl Oleate (SSO)

| Technique | Application | Key Finding | Reference |

| Affinity Labeling | Identification of fatty acid transport proteins | Labeled an 85-kDa protein (CD36) in adipocyte membranes. nih.gov | nih.gov |

| Mass Spectrometry | Identification of binding site | Identified lysine 164 as the specific amino acid on CD36 targeted by SSO. nih.gov | nih.gov |

| Functional Assays | Mechanistic studies | Confirmed that SSO binding to lysine 164 is the molecular mechanism for its inhibitory effects on fatty acid and oxidized LDL uptake. nih.govnih.gov | nih.govnih.gov |

Assessment of Fatty Acid Uptake and Intracellular Distribution Assays

This compound is instrumental in studies aimed at quantifying the contribution of CD36 to fatty acid uptake and its subsequent intracellular localization. By specifically blocking CD36, researchers can differentiate its role from other fatty acid transport proteins.

In studies using 3T3-L1 adipocytes, the specific inhibition of fatty acid translocase (FAT)/CD36 by sulfo-N-succinimidyl oleate (SSO), a compound structurally and functionally similar to this compound, led to a significant decrease in the uptake of radiolabeled oleic acid. nih.gov This effect was not additive with the disruption of lipid rafts, suggesting that both interventions target the same uptake mechanism. nih.gov Further binding assays confirmed that a radiolabeled form of SSO predominantly binds to FAT/CD36 within the plasma membrane's detergent-resistant microdomains, also known as lipid rafts. nih.gov These findings strongly indicate that FAT/CD36 is the key mediator of raft-dependent long-chain fatty acid uptake. nih.gov

Similarly, in Chinese hamster ovary (CHO) cells engineered to express CD36, treatment with SSO effectively inhibited the specific uptake of fatty acids mediated by this receptor. glpbio.cn The use of this compound and its analogs in these assays allows for the precise quantification of CD36-dependent fatty acid transport, providing a clearer picture of its contribution to cellular lipid accumulation.

Measurement of Mitochondrial Respiration and Glycolysis Rates

The influence of fatty acid metabolism on cellular energy production pathways, such as mitochondrial respiration and glycolysis, is a significant area of investigation where this compound serves as a critical probe. While direct studies on this compound's effect on these processes are emerging, research on the broader impact of inhibiting CD36 provides valuable context.

In diabetic rat hearts subjected to hypoxia and reoxygenation, the infusion of sulfo-N-succinimidyl oleate (SSO) demonstrated a profound metabolic shift. nih.gov SSO treatment decreased the fatty acid oxidation rate by 29% and restored it to control levels. nih.gov Concurrently, it increased the glycolytic rate by 46% during hypoxia and boosted the activity of pyruvate (B1213749) dehydrogenase by 53% during reoxygenation. nih.gov This shift from fatty acid to glucose utilization highlights the critical role of CD36 in determining substrate preference in the heart. Furthermore, SSO is a potent and irreversible inhibitor of the mitochondrial respiratory chain, specifically targeting complex III with an IC50 of 4 μM. selleckchem.commedchemexpress.com

Studies on human trophoblast-like cells have shown that linoleic acid itself can impact mitochondrial function. nih.gov Exposure to high concentrations of linoleic acid reduced both routine and maximal mitochondrial respiration, as well as the spare respiratory capacity. nih.gov While not directly using this compound, these findings underscore the importance of understanding the regulation of fatty acid transport, a process that can be dissected using inhibitors like this compound.

Analysis of Protein Expression and Post-Translational Modifications of CD36 and Associated Proteins

This compound is utilized in experimental setups to investigate the expression and post-translational modifications of CD36 and its interacting partners. By inhibiting CD36 activity, researchers can explore the downstream consequences on protein expression and signaling cascades.

CD36 is a glycoprotein (B1211001) that undergoes several post-translational modifications, including glycosylation, ubiquitination, palmitoylation, and phosphorylation, which are crucial for its stability and function. nih.govresearchgate.net For instance, glycosylation and palmitoylation are involved in regulating the stability of the CD36 protein. nih.gov In spontaneously hypertensive rats, alterations in N-glycosylation of CD36 were linked to reduced cardiac long-chain fatty acid utilization. nih.gov

The use of SSO has been shown to modulate the expression of proteins involved in inflammatory and metabolic pathways. In BV2 microglial cells, SSO treatment significantly reduced the lipopolysaccharide and interferon-γ-induced expression of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2). medchemexpress.com It also prevented the upregulation of the phosphorylated form of p38 MAP kinase. medchemexpress.com In a study on oral squamous cell carcinoma, SSO treatment led to an increase in cleaved caspase-3, indicating an induction of apoptosis. researchgate.net Furthermore, in a model of high-fat diet-induced obesity in mice, oral administration of SSO reduced the intestinal expression of CD36, microsomal triglyceride transfer protein (MTTP), and diacylglycerol O-acyltransferase 1 (DGAT1). nih.gov

Flow cytometry analysis has been employed to assess the impact of SSO on the cell surface expression of CD36. researchgate.net In a co-culture system involving lymphoma cells and peripheral blood mononuclear cells, SSO treatment was shown to affect the median fluorescence intensity of CD36 on M2 macrophages. researchgate.net These studies demonstrate the utility of this compound and its analogs in elucidating the regulatory networks governed by CD36.

Utilization in Targeted Proteomics for Interactome Mapping

The specific and irreversible binding of this compound to CD36 presents an opportunity for its use in targeted proteomics to map the CD36 interactome. By covalently modifying its target, this compound can be used as a "bait" to identify proteins that form complexes with CD36.

Mass spectrometry studies have successfully identified lysine 164 as the primary binding site of sulfo-N-succinimidyl oleate (SSO) on the CD36 protein. nih.gov This precise molecular interaction validates the specificity of SSO as a CD36 inhibitor. nih.gov This knowledge is foundational for designing proteomics experiments aimed at capturing the CD36 interactome in its native cellular environment.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Molecular Targets and Off-Target Effects

While the interaction of sulfosuccinimidyl oleate (B1233923) sodium (SSO), a closely related compound, with CD36 is well-documented, the full range of molecular targets for sulfosuccinimidyl linoleate (B1235992) sodium remains an active area of investigation. sigmaaldrich.com The covalent modification of Lysine (B10760008) 164 on CD36 by SSO has been identified as the mechanism for inhibiting fatty acid uptake. sigmaaldrich.comsigmaaldrich.comnih.gov However, the structural similarity of sulfosuccinimidyl linoleate sodium to other endogenous lipids suggests the possibility of interactions with other lipid-binding proteins and receptors.

Recent studies have begun to explore these potential off-target effects. For instance, some research indicates that SSO can influence pathways beyond direct fatty acid transport, including those involved in inflammation and endoplasmic reticulum stress. scilit.com The potential for this compound to interact with other members of the fatty acid transport protein family (FATPs) or long-chain acyl-CoA synthetases (ACSLs) is a critical area for future research. nih.gov Distinguishing between direct effects on these potential targets and indirect consequences of CD36 inhibition is a key challenge. Clinical studies targeting CD36 have sometimes been hampered by off-target effects, highlighting the need for a more refined understanding of the complete molecular interaction profile of inhibitors like this compound. nih.gov

Development of Advanced Chemical Biology Tools Based on this compound Scaffolds

The unique properties of this compound make it a valuable scaffold for the development of sophisticated chemical biology tools. nih.govnih.govresearchgate.net Its ability to covalently bind to its target offers a stable anchor for attaching various reporter molecules, such as fluorescent dyes or affinity tags. This allows for the visualization and tracking of its interactions within a cellular environment.

Future research in this area could focus on creating "trifunctional" probes based on the this compound structure. nih.gov These probes could incorporate:

A reactive group for covalent binding to the target.

A reporter group (e.g., a fluorophore) for visualization.

A "click chemistry" handle for the subsequent attachment of other molecules, enabling techniques like pull-down assays to identify binding partners. nih.govrsc.org

Such advanced tools would be instrumental in mapping the complete interactome of this compound, providing a detailed picture of its journey through the cell and its influence on various signaling pathways. nih.govresearchgate.net The development of caged derivatives, which can be activated by light at specific times and locations within a cell, would offer even greater spatiotemporal control for studying dynamic cellular processes. nih.govresearchgate.net

Integration with Systems Biology Approaches for Comprehensive Metabolic Pathway Analysis

The inhibition of a key metabolic transporter like CD36 by this compound has cascading effects throughout the cell's metabolic network. wikipedia.org A systems biology approach, which integrates data from multiple "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), is essential for a holistic understanding of these widespread changes. semanticscholar.orgnih.govnih.govsemanticscholar.orgdntb.gov.ua

By combining metabolomic profiling with the targeted inhibition of fatty acid uptake by this compound, researchers can trace the rerouting of metabolic fluxes. nih.gov For example, inhibiting the entry of long-chain fatty acids may lead to an increased reliance on other energy sources, such as glucose or amino acids, or a shift in the synthesis and utilization of different lipid species. wikipedia.org

Genome-scale metabolic models (GEMs) can serve as a computational framework to simulate and predict the cellular response to the perturbation caused by this compound. nih.gov This integrated approach can help identify novel nodes in metabolic pathways that are sensitive to changes in fatty acid transport and may reveal previously unknown regulatory connections between different metabolic processes. semanticscholar.org

Elucidating Broader Cellular and Organelle-Specific Implications of Fatty Acid Translocase Inhibition

The inhibition of fatty acid translocase by this compound has implications that extend to specific cellular organelles and broader physiological processes. nih.gov While the primary site of action is the plasma membrane where it blocks fatty acid entry, the consequences of this inhibition are felt in various subcellular compartments.

Mitochondria: As the primary site of fatty acid oxidation, mitochondria are significantly impacted by a reduction in fatty acid uptake. nih.gov Research suggests that CD36 itself can localize to mitochondria, potentially facilitating the transfer of fatty acids for beta-oxidation. nih.gov Investigating how the inhibition of plasma membrane CD36 affects this mitochondrial pool and subsequent energy production is a crucial area of future research. Furthermore, some studies suggest that sulfosuccinimidyl oleate sodium can act as a potent and irreversible inhibitor of the mitochondrial respiratory chain, a finding that warrants further investigation with the linoleate derivative. selleckchem.commedchemexpress.com

Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis and is sensitive to changes in fatty acid availability. Inhibition of fatty acid uptake can alleviate ER stress induced by lipid overload, a factor implicated in various metabolic diseases. scilit.com

Lipid Droplets: These organelles are responsible for storing excess fatty acids as triglycerides. By blocking fatty acid influx, this compound can modulate the size and dynamics of lipid droplets, influencing cellular lipid homeostasis. nih.gov

Q & A

Basic: What is the mechanism of sulfosuccinimidyl linoleate sodium in crosslinking reactions, and how does its reactivity compare to other sulfosuccinimidyl esters?

This compound reacts with primary amines (e.g., lysine residues or N-termini in proteins) via its NHS ester groups, forming stable amide bonds. This reactivity is shared with other sulfosuccinimidyl esters (e.g., BS3, bis(sulfosuccinimidyl)suberate), which also target amines but differ in spacer length and solubility . The linoleate moiety introduces hydrophobicity, potentially influencing membrane interactions or lipid-protein binding compared to shorter-chain analogs. Methodologically, confirm reaction completion using SDS-PAGE to observe molecular weight shifts or mass spectrometry to verify crosslink formation .

Advanced: How can researchers optimize reaction conditions for this compound to minimize hydrolysis and maximize crosslinking efficiency?

Key factors include:

- pH : Maintain pH 7–8 (amine reactivity is pH-dependent; avoid alkaline conditions that accelerate hydrolysis).

- Temperature : Perform reactions at 4°C for slow hydrolysis or room temperature for rapid kinetics, balancing speed and stability.

- Concentration : Use 1–10 mM in aqueous buffers (solubility up to 10 mM as per sulfosuccinimidyl ester analogs) .

- Competing reagents : Avoid Tris or other amine-containing buffers, which quench NHS esters. Include controls with excess glycine to terminate reactions and validate specificity .

Basic: What analytical techniques are recommended to validate crosslinking efficiency and specificity?

- SDS-PAGE : Detect molecular weight shifts indicative of crosslinked complexes.

- Mass spectrometry : Identify exact crosslink sites using tryptic digestion and database matching.

- Fluorescence quenching : If labeled proteins are used, monitor Förster resonance energy transfer (FRET) changes.

- Competitive inhibition assays : Pre-incubate with free linoleate to confirm target specificity .

Advanced: How should researchers address contradictory results in microbial community responses when using this compound in environmental studies?

In soil remediation studies, sodium linoleate derivatives selectively enrich γ-proteobacteria (linked to high-molecular-weight PAH degradation) . Contradictions may arise from:

- Soil heterogeneity : Characterize organic matter content and microbial baseline diversity via 16S rRNA sequencing.

- Linoleate metabolism : Monitor degradation intermediates (e.g., via GC-MS) to distinguish direct crosslinking effects from metabolic byproducts.

- Dose dependency : Test a gradient of concentrations to identify non-linear effects on microbial shifts .

Basic: What safety protocols are critical when handling this compound?

- Protective equipment : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhaling particulates.

- Storage : Keep desiccated at -20°C to prevent hydrolysis.

- Incompatibilities : Avoid strong acids/bases, which degrade NHS esters .

Advanced: How can researchers design experiments to differentiate target-specific crosslinking from non-specific aggregation in cellular systems?

- Negative controls : Use cell lines lacking target proteins (e.g., CRISPR knockouts).

- Crosslinker analogs : Compare results with non-reactive linoleate derivatives (e.g., methyl linoleate).

- Time-course assays : Track aggregation via dynamic light scattering (DLS) or microscopy.

- Proteomic profiling : Identify crosslinked partners using immunoprecipitation followed by LC-MS/MS .

Basic: What are the primary applications of this compound in lipid-protein interaction studies?

It is used to:

- Stabilize lipid-protein complexes for structural analysis (e.g., cryo-EM).

- Inhibit membrane receptors : The linoleate moiety binds CD36, a fatty acid transporter, making it useful in metabolic or neuroprotection studies (e.g., ischemic injury models) .

- Label lipid-modified proteins : Conjugate fluorescent tags to lipid-anchored proteins for trafficking assays .

Advanced: What statistical approaches resolve discrepancies in crosslinking data across replicate experiments?

- Error analysis : Quantify technical vs. biological variability using ANOVA.

- Bayesian modeling : Incorporate prior data on hydrolysis rates or target abundance to refine interpretation.

- Cluster analysis : Group replicate samples by crosslink patterns (e.g., hierarchical clustering) to identify outliers .

Basic: How does the linoleate moiety influence the physicochemical properties of this compound compared to non-lipidated analogs?

The linoleate chain (18 carbons, two cis double bonds) increases hydrophobicity, enhancing:

- Membrane permeability : Facilitates interaction with lipid bilayers.

- Protein-lipid binding affinity : Targets fatty acid-binding domains (e.g., CD36).

- Solubility limitations : Requires sonication or detergents in aqueous buffers, unlike more hydrophilic analogs like BS3 .

Advanced: How can researchers adapt this compound for interdisciplinary applications, such as environmental chemistry or materials science?

- Soil remediation : Modify PAH-degrading microbes via crosslinked enzyme complexes to enhance pollutant breakdown, leveraging linoleate’s role in microbial enrichment .

- Nanoparticle functionalization : Conjugate linoleate to quantum dots or liposomes for targeted drug delivery, using NHS ester chemistry to link amine-functionalized surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.